4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
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Description
4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C20H19ClN2O5S and its molecular weight is 434.89. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications and Synthesis
Compounds with benzo[d][1,3]dioxol (also known as methylenedioxyphenyl) groups and related heterocyclic structures have been explored for their catalytic efficiency in organic synthesis. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been identified as an efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives through one-pot multi-component reactions (MCR) in water, showcasing its advantages such as high yields, short reaction times, and compliance with green chemistry protocols (Khazaei et al., 2015).
Structural Elucidation and Interaction Analysis
The structural characteristics of similar compounds have been studied to understand their interaction mechanisms. For instance, the structural elucidation and Hirshfeld surface analysis of 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole highlighted the importance of C—H⋯π and Cg⋯Cg interactions for molecular stability, offering insights into intermolecular interactions present in solid states of crystals (Naveen et al., 2018).
Photophysical and Physicochemical Investigations
Research on compounds incorporating thiophene and pyrazole units, similar to the target compound, has led to advances in photophysical and physicochemical applications. For example, novel pyrazoline heterocyclic D-π-A chromophores have been investigated for their potential as fluorescent chemosensors for the detection of metal ions, demonstrating the utility of these compounds in sensing applications due to their fluorescent response to Fe3+ ions, highlighting their potential in environmental monitoring and biochemical assays (Khan, 2020).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S/c21-14-2-4-15(5-3-14)23-17-11-29(25,26)10-16(17)22(9-20(23)24)8-13-1-6-18-19(7-13)28-12-27-18/h1-7,16-17H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTRHQHJJKWOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)CN2CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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